

Establishing Reference Standards for Dimethyl 4-hydroxyisophthalate: A Comparative Guide

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Compound of Interest

Compound Name: *Dimethyl 4-hydroxyisophthalate*

Cat. No.: *B1293594*

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The establishment of a highly pure and well-characterized reference standard is a critical prerequisite for the accurate identification, quantification, and quality control of any chemical entity in a pharmaceutical or research setting. **Dimethyl 4-hydroxyisophthalate**, a known impurity and analogue of methyl salicylate, requires such a standard for reliable analytical method development, validation, and routine analysis. This guide provides a comparative overview of commercially available reference standards for **Dimethyl 4-hydroxyisophthalate** and its alternatives, supported by experimental data and detailed analytical methodologies.

Comparison of Analytical Reference Standards

The selection of a suitable reference standard is paramount for achieving accurate and reproducible analytical results. Below is a comparison of **Dimethyl 4-hydroxyisophthalate** with potential alternative standards. The data presented is compiled from information provided by various suppliers and available analytical data.

Feature	Dimethyl 4-hydroxyisophthalate	Dimethyl 5-hydroxyisophthalate	4-Hydroxyisophthalic Acid
CAS Number	5985-24-0[1][2]	13036-02-7[3]	636-46-4[4]
Molecular Formula	C ₁₀ H ₁₀ O ₅ [1]	C ₁₀ H ₁₀ O ₅ [3]	C ₈ H ₆ O ₅ [4]
Molecular Weight	210.18 g/mol [1]	210.18 g/mol [3]	182.13 g/mol [4]
Purity (Typical)	≥97.0% (GC)[5], 99.42% (LCMS)[1]	98%[3]	≥90.0% (HPLC), >98.0% (HPLC)[6]
Analytical Techniques for Purity	GC, LCMS, NMR, HPLC[1][5][7]	GC[8]	HPLC[6]
Suppliers	MedChemExpress, USP, Tokyo Chemical Industry, etc.[1][2][5]	Sigma-Aldrich, Fisher Scientific, TCI America[3][9][10]	Sigma-Aldrich, USP[4][6]
Notes	Also known as Methyl Salicylate Related Compound A (USP) [2].	A positional isomer of Dimethyl 4-hydroxyisophthalate.	The corresponding diacid, can be used as a standard for the free acid or for methods involving hydrolysis.

Experimental Protocols

Detailed and robust analytical methods are essential for the characterization and routine use of reference standards. The following are representative protocols for the analysis of **Dimethyl 4-hydroxyisophthalate** and related compounds.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is suitable for the quantification of **Dimethyl 4-hydroxyisophthalate** and the separation of its related impurities.

- Instrumentation: A standard HPLC system equipped with a UV detector.

- Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
- Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with an acidic modifier like 0.1% phosphoric acid or formic acid). A typical starting point would be a 60:40 (v/v) mixture of water (with 0.1% acid) and acetonitrile.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Detection Wavelength: UV detection at 254 nm or based on the UV maximum of **Dimethyl 4-hydroxyisophthalate**.
- Injection Volume: 10 µL.
- Sample Preparation: Accurately weigh and dissolve the reference standard in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of approximately 0.5 mg/mL.
- Quantification: Purity is determined by calculating the area percentage of the main peak relative to the total peak area of all observed peaks.

Purity Assessment by Gas Chromatography with Flame Ionization Detection (GC-FID)

This method is suitable for assessing the purity of **Dimethyl 4-hydroxyisophthalate**, particularly for volatile impurities.

- Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID).
- Column: A capillary column with a non-polar or mid-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).
- Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1.0 mL/min).
- Injector Temperature: 250°C.
- Detector Temperature: 280°C.

- Oven Temperature Program:
 - Initial temperature: 100°C, hold for 2 minutes.
 - Ramp: Increase to 280°C at a rate of 15°C/min.
 - Final hold: Hold at 280°C for 5 minutes.
- Injection Volume: 1 μ L (split or splitless injection can be used depending on the concentration).
- Sample Preparation: Prepare a solution of the reference standard in a volatile organic solvent (e.g., acetone or dichloromethane) at a concentration of approximately 1 mg/mL.
- Quantification: Purity is calculated based on the area percentage of the main peak.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for the unambiguous identification and structural elucidation of a reference standard. Quantitative NMR (qNMR) can also be used for purity determination.

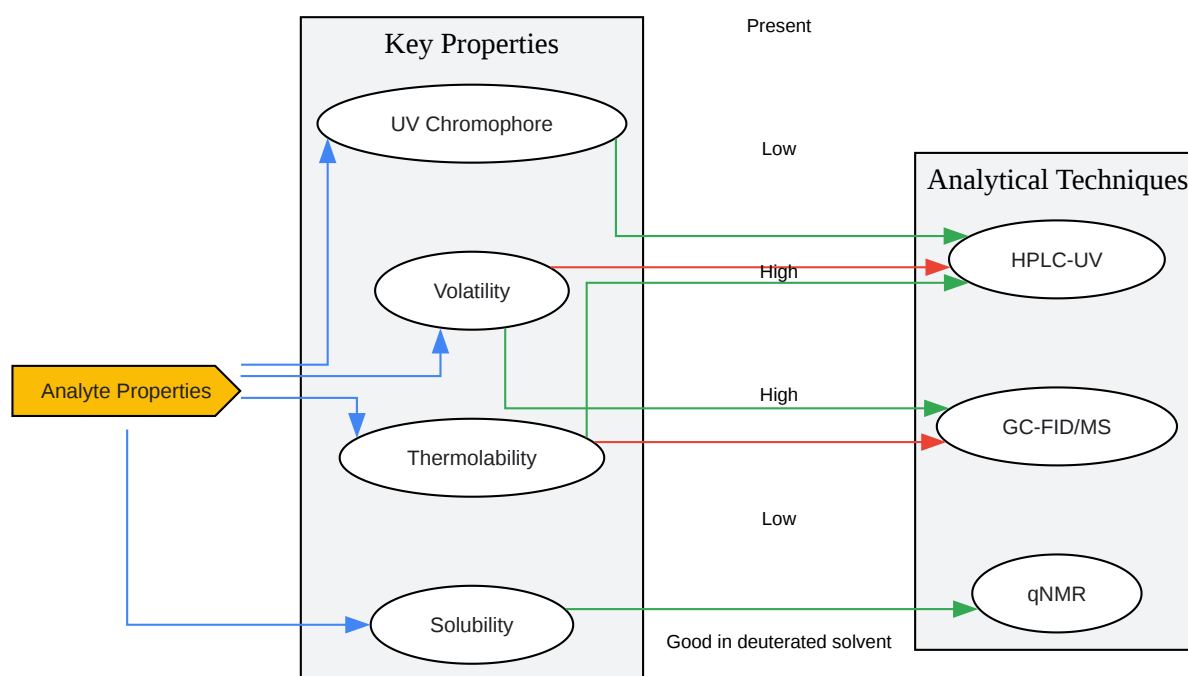
- Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- Solvent: Deuterated chloroform (CDCl_3) or deuterated dimethyl sulfoxide (DMSO-d_6).
- Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.
- ^1H NMR: Acquire a proton NMR spectrum to confirm the chemical shifts and coupling patterns of the aromatic and methyl protons.
- ^{13}C NMR: Acquire a carbon-13 NMR spectrum to confirm the number and types of carbon atoms in the molecule.
- qNMR (for purity): For quantitative analysis, a certified internal standard with a known purity is added to the sample. The purity of the analyte is calculated by comparing the integral of a specific analyte signal to the integral of a known signal from the internal standard. This

requires careful optimization of experimental parameters, such as the relaxation delay, to ensure accurate quantification[11][12].

Visualizations

The following diagrams illustrate key workflows and concepts in establishing and using a reference standard.

Caption: Workflow for Establishing a Chemical Reference Standard.



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Caption: Decision Tree for Analytical Method Selection.

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